Chromenone Regioisomer Differentiation: 2H-Chromen-2-one (3-Carbonyl) vs. 4H-Chromen-4-one (2-Carbonyl) Isomer
The target compound positions the spirocyclic carbonyl substituent at the 3‑position of a 2H‑chromen‑2‑one ring (coumarin), whereas its closest commercially available isomer, CAS 1351653‑87‑6, attaches the identical spirocyclic moiety at the 2‑position of a 4H‑chromen‑4‑one (chromone) ring . In coumarin‑based drug discovery, the 3‑carbonyl substitution pattern is strongly associated with antitumor mechanisms (e.g., topoisomerase and telomerase inhibition), whereas 4H‑chromen‑4‑ones are more commonly explored as kinase inhibitors and anti‑inflammatory agents [1]. Although no direct head‑to‑head bioassay of these two specific isomers has been published, the divergent pharmacophore electronics (coumarin lactone carbonyl IR stretch ≈ 1720–1740 cm⁻¹ vs. chromone ketone ≈ 1640–1660 cm⁻¹) and the different hydrogen‑bond geometries predicted by the distinct ring systems support non‑equivalent biological target engagement [1].
| Evidence Dimension | Chromenone isomer type and substitution position |
|---|---|
| Target Compound Data | 2H-chromen-2-one (coumarin), substituted at position 3 via carbonyl linker |
| Comparator Or Baseline | 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one (CAS 1351653‑87‑6); substituted at position 2 |
| Quantified Difference | Different ring systems: coumarin (lactone carbonyl) vs. chromone (ketone carbonyl); different substitution position (3 vs. 2). Quantitative bioactivity data not available for either compound. |
| Conditions | Structural comparison based on reported chemical structures (ChemSrc); no co‑tested bioassay data available. |
Why This Matters
For procurement decisions in structure–activity relationship (SAR) campaigns, the regioisomeric identity determines which biological targets are likely engaged; selecting the wrong isomer risks missing the intended pharmacological phenotype.
- [1] Reddy, D.S. et al. Design, synthesis, molecular docking, anti-proliferative and anti-TB studies of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates. J. Mol. Struct. 2021, 1225, 129530. (Provides class‑level SAR for coumarin‑azaspiro hybrids; used here for pharmacophore context.) View Source
